molecular formula C7H14FO5P B14694912 Acetic acid, (diethoxyphosphinyl)fluoro-, methyl ester CAS No. 32809-84-0

Acetic acid, (diethoxyphosphinyl)fluoro-, methyl ester

Cat. No.: B14694912
CAS No.: 32809-84-0
M. Wt: 228.16 g/mol
InChI Key: MEVFDLFNGRSBCV-UHFFFAOYSA-N
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Description

Acetic acid, (diethoxyphosphinyl)fluoro-, methyl ester is a chemical compound with the molecular formula C6H13FO4P It is known for its unique structure, which includes a phosphinyl group, a fluoro group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (diethoxyphosphinyl)fluoro-, methyl ester typically involves the reaction of diethyl phosphite with methyl fluoroacetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and solvents, along with continuous monitoring of reaction parameters to ensure consistency and quality. The final product is typically purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (diethoxyphosphinyl)fluoro-, methyl ester undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The fluoro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) at elevated temperatures.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous media.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in suitable solvents.

Major Products

    Nucleophilic Substitution: Products include substituted phosphonates.

    Hydrolysis: Products include acetic acid and diethyl phosphite.

    Oxidation: Products include phosphonic acids and related derivatives.

Scientific Research Applications

Acetic acid, (diethoxyphosphinyl)fluoro-, methyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of acetic acid, (diethoxyphosphinyl)fluoro-, methyl ester involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphinyl group can participate in nucleophilic substitution reactions, while the ester and fluoro groups can undergo hydrolysis and substitution reactions, respectively. These interactions are facilitated by the compound’s unique electronic structure, which allows it to engage in diverse chemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Diethylphosphonoacetic acid: Similar in structure but lacks the fluoro group.

    Methyl diethylphosphonoacetate: Similar ester functionality but different substituents.

    Diethyl carbomethoxymethylphosphonate: Similar phosphonyl group but different ester group.

Uniqueness

Acetic acid, (diethoxyphosphinyl)fluoro-, methyl ester is unique due to the presence of the fluoro group, which imparts distinct reactivity and properties compared to its analogs

Properties

IUPAC Name

methyl 2-diethoxyphosphoryl-2-fluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FO5P/c1-4-12-14(10,13-5-2)6(8)7(9)11-3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVFDLFNGRSBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(=O)OC)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14FO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449291
Record name Acetic acid, (diethoxyphosphinyl)fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32809-84-0
Record name Acetic acid, (diethoxyphosphinyl)fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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